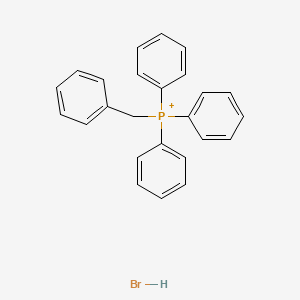
benzyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(triphenyl)phosphanium;hydrobromide is an organophosphorus compound that features a benzyl group attached to a triphenylphosphonium cation, paired with a hydrobromide anion. This compound is notable for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction, which is a key method for the synthesis of alkenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with benzyl bromide. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) and can be accelerated using microwave irradiation. The optimized conditions involve heating the mixture at 60°C for 30 minutes, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and optimizing reaction conditions to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(triphenyl)phosphanium;hydrobromide primarily undergoes substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone.
Common Reagents and Conditions
The Wittig reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt, forming the ylide. The reaction is carried out in an aprotic solvent like THF or diethyl ether .
Major Products
The major products of reactions involving this compound are alkenes, formed through the Wittig reaction. The specific alkene produced depends on the aldehyde or ketone used as the reactant.
Applications De Recherche Scientifique
Benzyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals
Mécanisme D'action
The primary mechanism of action for benzyl(triphenyl)phosphanium;hydrobromide involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to form the desired alkene and triphenylphosphine oxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in various reactions including the Wittig reaction.
Tributylphosphine: Another phosphine used in organic synthesis, often as a reducing agent.
Trimethylphosphine: A smaller phosphine used in similar applications but with different reactivity and steric properties.
Uniqueness
Benzyl(triphenyl)phosphanium;hydrobromide is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This stability allows for the selective formation of alkenes, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C25H23BrP+ |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
Clé InChI |
WTEPWWCRWNCUNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



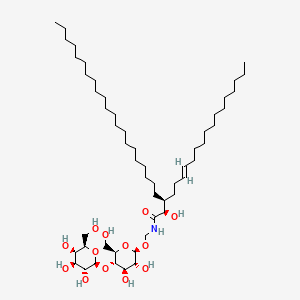
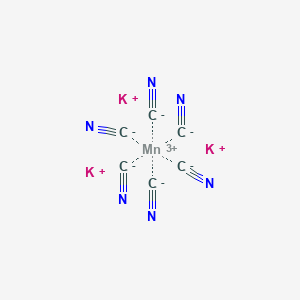
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
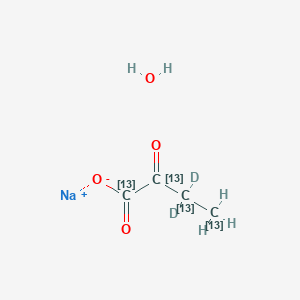
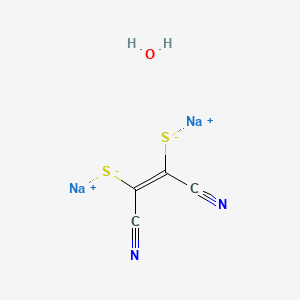
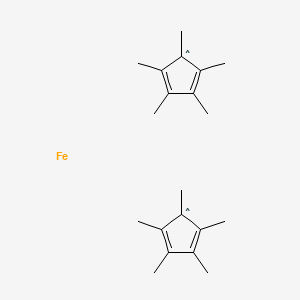
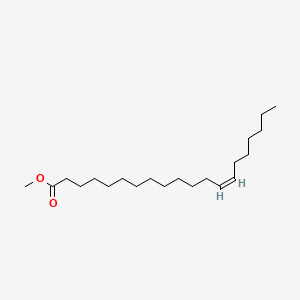
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
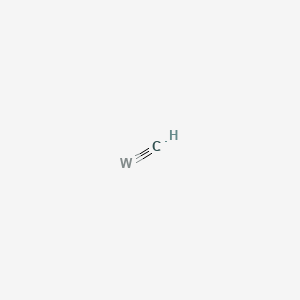
![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)


![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)
